Methyl 2-methyl-3-methoxyacrylate IUPAC name synonyms
Methyl 2-methyl-3-methoxyacrylate IUPAC name synonyms
An In-Depth Technical Guide to the Nomenclature of Methyl 3-Methoxyacrylate for Researchers and Drug Development Professionals
Executive Summary
In the precise world of chemical research and pharmaceutical development, an unambiguous understanding of a compound's nomenclature is paramount. This guide provides a comprehensive analysis of the IUPAC name and associated synonyms for Methyl 3-methoxyacrylate. While the initial query referenced "Methyl 2-methyl-3-methoxyacrylate," our extensive search of chemical databases indicates a likely misnomer, as the prominently documented and commercially available compound is Methyl 3-methoxyacrylate. This document will, therefore, focus on the latter, providing clarity on its systematic and common names to ensure accuracy in research, synthesis, and regulatory submissions.
The Definitive IUPAC Name: Establishing a Reference Point
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct substance has a unique and descriptive name. For the compound with the CAS number 5788-17-0, the preferred IUPAC name is:
methyl (E)-3-methoxyprop-2-enoate [1][2]
This systematic name precisely describes the molecule's structure:
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methyl : Refers to the methyl ester group (-COOCH₃).
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(E)- : Denotes the stereochemistry at the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides (from the German entgegen).
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3-methoxy : Indicates a methoxy group (-OCH₃) is attached to the third carbon of the parent chain.
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prop-2-enoate : Defines the parent chain as a three-carbon chain containing a double bond starting at the second carbon and functioning as a carboxylate ester.
A Landscape of Synonyms: Navigating Common and Commercial Names
Beyond the formal IUPAC designation, a variety of synonyms are used in literature, commercial listings, and laboratory settings. Understanding these is crucial for comprehensive literature searches and procurement.
Systematic and Semi-Systematic Names
These names, while not the official IUPAC name, still follow systematic naming conventions to varying degrees:
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Methyl 3-methoxy-2-propenoate : A common and descriptive systematic name.[3]
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2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- : A name often used in chemical abstracting services.[1]
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Methyl 3-methoxyprop-2-enoate : A simplified version of the IUPAC name, omitting the stereochemical descriptor.
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(E)-3-Methoxyacrylic acid methyl ester : Another valid name that clearly indicates the stereochemistry.
Common and Trivial Names
These names are often shorter and more convenient for everyday use but may lack the descriptive precision of systematic names:
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Methyl 3-methoxyacrylate : The most common name for this compound.[1][2][3]
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Methyl trans-3-methoxyacrylate : This name uses the "trans" descriptor to indicate the stereochemistry of the double bond, which is synonymous with the (E)-configuration in this case.[1][2][3][4]
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3-Methoxyacrylic Acid Methyl Ester : A frequently used name in commercial and research contexts.
Commercial and Abbreviated Names
In a commercial context, brevity is often key:
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MAME : An abbreviation for Methyl 3-methoxyacrylate.[3]
Data Summary: A Comparative Table of Nomenclature
For ease of reference, the following table summarizes the key names associated with this compound.
| Name Type | Name |
| Preferred IUPAC Name | methyl (E)-3-methoxyprop-2-enoate [1][2] |
| Systematic Name | Methyl 3-methoxy-2-propenoate[3] |
| Systematic Name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)-[1] |
| Common Name | Methyl 3-methoxyacrylate[1][2][3] |
| Common Name | Methyl trans-3-methoxyacrylate[1][2][3][4] |
| Common Name | 3-Methoxyacrylic Acid Methyl Ester |
| Abbreviation | MAME[3] |
Visualization of Nomenclature Relationships
The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms, providing a clear visual map of the compound's nomenclature.
Caption: Relationship between the IUPAC name and synonyms of Methyl 3-methoxyacrylate.
Experimental Protocols: A Note on Synthesis
While a detailed experimental protocol is beyond the scope of this guide, it is pertinent to note that Methyl trans-3-methoxyacrylate can be prepared for use in the synthesis of various compounds, including 5-hydroxyquinolines, 7-hydroxyquinolines, and methyl 5-methoxyquinoline-3-carboxylate.[3] One synthetic route involves the reaction of methyl acrylate with bromine to form 2,3-dibromopropionic acid methyl ester. This intermediate is then etherified with sodium methoxide to yield 3,3-dimethoxypropionic acid methyl ester, which undergoes a cracking reaction to produce the final product.[3]
Conclusion
A precise understanding and correct usage of chemical nomenclature are foundational to scientific integrity and progress. For the compound with CAS number 5788-17-0, methyl (E)-3-methoxyprop-2-enoate is the definitive IUPAC name. Researchers, scientists, and drug development professionals should be familiar with this name, as well as its common synonyms such as Methyl 3-methoxyacrylate and Methyl trans-3-methoxyacrylate , to ensure clarity and accuracy in their work. The use of a consistent and correct naming convention is essential for effective communication, unambiguous documentation, and successful outcomes in research and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323651, Methyl 3-methoxyacrylate. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl methacrylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146025593, Prd_002214. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). Methyl methacrylate Synonyms. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 3-methoxyacrylate (C5H8O3). Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Phosphonic acid, P,P′-[[(2-ethylhexyl)imino]bis(methylene)]bis-, sodium salt (1:?). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15930820, Phosphonic acid, perfluoro-C6-12-alkyl derivs. Retrieved from [Link]
